molecular formula C19H26N2O3 B2954543 tert-Butyl 1-oxo-1,2,3,5-tetrahydrospiro[benzo[c]azepine-4,4'-piperidine]-1'-carboxylate CAS No. 1160247-87-9

tert-Butyl 1-oxo-1,2,3,5-tetrahydrospiro[benzo[c]azepine-4,4'-piperidine]-1'-carboxylate

Cat. No.: B2954543
CAS No.: 1160247-87-9
M. Wt: 330.428
InChI Key: RZEDOSUYWFGFTQ-UHFFFAOYSA-N
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Description

tert-Butyl 1-oxo-1,2,3,5-tetrahydrospiro[benzo[c]azepine-4,4'-piperidine]-1'-carboxylate (CAS: 1160247-91-5) is a spirocyclic compound featuring a benzo[c]azepine ring fused to a piperidine moiety via a spiro junction, with a tert-butyl carbamate protective group. Its molecular formula is C₁₉H₂₆N₂O₃, and it is primarily utilized in pharmaceutical research as a synthetic intermediate for drug discovery, particularly in the development of central nervous system (CNS) or kinase-targeting agents .

Properties

IUPAC Name

tert-butyl 1-oxospiro[3,5-dihydro-2H-2-benzazepine-4,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3/c1-18(2,3)24-17(23)21-10-8-19(9-11-21)12-14-6-4-5-7-15(14)16(22)20-13-19/h4-7H,8-13H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZEDOSUYWFGFTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC3=CC=CC=C3C(=O)NC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the spirocyclic core. One common approach is to use a benzene derivative as the starting material, which undergoes a series of reactions including nitration, reduction, and cyclization to form the spirocyclic structure[_{{{CITATION{{{2{tert-butyl 1-oxo-1,2,3,5-tetrahydrospiro[benzo[c]azepine-4,4 ...](https://www.sigmaaldrich.com/US/en/product/achemblock/advh0430b618?context=bbe)[{{{CITATION{{{_3{tert-butyl 1-oxo-1,2,3,5-tetrahydrospiro2-benzazepine-4,4'-piperidine ...esterification reaction .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to maintain the desired stereochemistry and avoid unwanted byproducts.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{2{tert-butyl 1-oxo-1,2,3,5-tetrahydrospiro[benzo[c]azepine-4,4 ...](https://www.sigmaaldrich.com/US/en/product/achemblock/advh0430b618?context=bbe)[{{{CITATION{{{_3{tert-butyl 1-oxo-1,2,3,5-tetrahydrospiro2-benzazepine-4,4'-piperidine ....

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include chromium(VI) oxide and potassium permanganate .

  • Reduction: : Typical reducing agents are sodium borohydride and lithium aluminum hydride .

  • Substitution: : Nucleophilic substitution reactions can be carried out using alkyl halides and amines .

Major Products Formed

  • Oxidation: : Formation of carboxylic acids or ketones .

  • Reduction: : Production of amines or alcohols .

  • Substitution: : Generation of alkylated derivatives or amino derivatives .

Scientific Research Applications

This compound has various applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .

Chemistry

In chemistry, it serves as a versatile intermediate for the synthesis of other complex molecules. Its spirocyclic structure makes it a valuable building block for the construction of larger, more intricate compounds.

Biology

In biological research, this compound can be used to study enzyme mechanisms and protein interactions. Its structural complexity allows it to mimic natural substrates or inhibitors, providing insights into biological processes.

Medicine

In the medical field, this compound has potential applications in drug discovery and development. Its ability to interact with various biological targets makes it a candidate for the design of new therapeutic agents.

Industry

In industry, this compound can be used in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors . The exact pathways involved would vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous spirocyclic tert-butyl carboxylates:

Compound Name CAS Number Molecular Formula Core Heterocycle Key Features
tert-Butyl 1-oxo-1,2,3,5-tetrahydrospiro[benzo[c]azepine-4,4'-piperidine]-1'-carboxylate 1160247-91-5 C₁₉H₂₆N₂O₃ Benzo[c]azepine + piperidine 1-Oxo group enhances hydrogen bonding; discontinued commercial availability
tert-Butyl 3-oxo-1,2,3,5-tetrahydrospiro[benzo[c]azepine-4,4'-piperidine]-1'-carboxylate 1160247-93-7 C₁₉H₂₆N₂O₃ Benzo[c]azepine + piperidine 3-Oxo isomer; positional differences may alter metabolic stability
tert-Butyl 4-oxo-4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate 1341039-62-0 C₁₉H₂₆N₂O₄ Benzo[b]oxazepine + piperidine Oxygen atom in oxazepine ring improves polarity; higher solubility in aqueous media
tert-Butyl 2'-oxo-1',2',5',6'-tetrahydrospiro[piperidine-4,4'-pyrrolo[1,2-b]pyrazole]-1-carboxylate 2751664-12-5 C₁₅H₂₃N₃O₃ Pyrrolo[1,2-b]pyrazole + piperidine Smaller molecular weight (293.36 g/mol); potential for kinase inhibition
1-ethyl-1H-imidazole-4-carbaldehyde tert-butyl 5-oxo-4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,4'-piperidine]-1'-carboxylate N/A C₁₈H₂₄N₂O₄ Benzoxazepine + piperidine Imidazole substituent introduces basicity; may affect cellular permeability

Structural and Functional Analysis

Core Heterocycle Variations: The benzo[c]azepine core in the target compound contrasts with benzo[b]oxazepine () and pyrrolo[1,2-b]pyrazole (). Positional Isomerism: The 1-oxo vs. 3-oxo variants (CAS 1160247-91-5 vs. 1160247-93-7) demonstrate how carbonyl placement affects hydrogen-bonding networks. The 1-oxo group may engage in stronger intermolecular interactions, as predicted by graph set analysis .

Physicochemical Properties :

  • Molecular Weight : The target compound (MW: 330.43 g/mol) is heavier than the pyrrolo-pyrazole analog (MW: 293.36 g/mol), which may influence pharmacokinetics .
  • Solubility : Oxazepine derivatives (e.g., CAS 1341039-62-0) exhibit higher aqueous solubility due to the oxygen atom, whereas the benzo[c]azepine core is more lipophilic .

Synthetic Accessibility :

  • The target compound is listed as discontinued in commercial catalogs (), limiting its accessibility compared to analogs like CAS 1341039-62-0, which remains available. Synthesis routes for spiro compounds often involve ring-closing metathesis or condensation reactions, but yields vary with heterocycle complexity .

Biological Relevance :

  • Spirocyclic piperidine derivatives are frequently explored as protease inhibitors or GPCR modulators . The benzo[c]azepine scaffold may target serotonin or dopamine receptors, while pyrrolo-pyrazole systems () are studied in kinase inhibition .

Biological Activity

tert-Butyl 1-oxo-1,2,3,5-tetrahydrospiro[benzo[c]azepine-4,4'-piperidine]-1'-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique spirocyclic structure and the presence of both piperidine and benzo[c]azepine moieties contribute to its biological activity. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C19H26N2O3
  • Molecular Weight : 330.42 g/mol
  • CAS Number : 1160247-87-9
  • Boiling Point : Approximately 534.7 °C (predicted)
  • Density : 1.18 g/cm³ (predicted)
  • pKa : 14.75 (predicted)

Synthesis

The synthesis of this compound typically involves several steps including:

  • Coupling Reactions : Utilizing chiral catalysts for stereoselective transformations.
  • Protecting Group Manipulations : To facilitate specific reactions without unwanted side reactions.
  • Purification Steps : To achieve the desired purity and yield of the final product.

Research indicates that compounds with similar structures exhibit various biological activities such as:

  • Anticancer Activity : Some derivatives have shown promise in inhibiting tumor growth.
  • Central Nervous System (CNS) Effects : Potential applications in treating neurological disorders due to their interaction with neurotransmitter systems.

Case Studies

  • Anticancer Studies : A study demonstrated that related spirocyclic compounds exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for minimizing side effects in therapeutic applications.
  • Neuropharmacological Research : Investigations into the CNS effects of similar compounds revealed potential anxiolytic and antidepressant properties.

Comparative Analysis with Similar Compounds

The following table summarizes key features and biological activities of compounds structurally related to this compound:

Compound NameCAS NumberKey FeaturesBiological Activity
Tert-butyl 3-Oxo-1,2,3,5-tetrahydrospiro[benzo[c]azepine-4,4'-piperidine]-1'-carboxylate1160247-91-5Similar spirocyclic structure; different functional group positioningPotential anticancer activity
Tert-butyl 2-Oxo-1,2,3,5-tetrahydrospiro[benzo[c]azepine]Not specifiedLacks piperidine moiety; simpler structureLimited biological studies available
N-Methyl-piperidinone derivativesVariousContains piperidinone; lacks spirocyclic featureKnown CNS activity but structurally different

Future Directions

Further research is necessary to elucidate the specific biological mechanisms and therapeutic potentials of this compound. Potential areas of investigation include:

  • In Vivo Studies : To assess efficacy and safety in animal models.
  • Mechanistic Studies : To understand the pathways through which this compound exerts its effects on cellular systems.

Q & A

Synthesis and Purification

Basic Question: Q. What are the standard synthetic routes for preparing tert-butyl 1-oxo-1,2,3,5-tetrahydrospiro[benzo[c]azepine-4,4'-piperidine]-1'-carboxylate, and how are intermediates purified? Methodological Answer: The compound is synthesized via multi-step reactions, typically involving Boc-protection of the piperidine nitrogen, spirocyclization to form the benzo[c]azepine core, and oxidation to introduce the ketone moiety. Key steps include:

  • Boc protection : Use tert-butyl dicarbonate under basic conditions (e.g., DMAP or TEA in THF) to protect the piperidine nitrogen .
  • Spirocyclization : Employ transition metal catalysts (e.g., Pd or Cu) for intramolecular coupling to form the spiro junction .
  • Purification : Use silica gel chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ 1.4–1.5 ppm for Boc group) .

Advanced Question: Q. How can researchers optimize spirocyclization yields and address side reactions (e.g., dimerization)? Methodological Answer:

  • Mechanistic studies : Use DFT calculations to identify transition-state geometries favoring spiro formation over dimerization. Adjust steric hindrance by modifying substituents on the benzo[c]azepine ring .
  • Catalyst screening : Test Pd(OAc)₂/Xantphos or CuI/1,10-phenanthroline systems to improve regioselectivity. Monitor reaction progress via in-situ IR spectroscopy for carbonyl intermediate detection .
  • Quenching protocols : Add ethylenediamine or ascorbic acid post-reaction to chelate residual metals, reducing byproduct formation .

Structural Characterization

Basic Question: Q. What spectroscopic and crystallographic methods are essential for confirming the compound’s structure? Methodological Answer:

  • NMR : Assign peaks using 1H^1H- and 13C^{13}C-NMR, focusing on the spiro center (e.g., quaternary carbon at ~70 ppm in 13C^{13}C-NMR) and Boc group (tert-butyl protons at δ 1.4 ppm) .
  • Mass spectrometry : Use HRMS (ESI+) to confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of Boc group at m/z ~100) .

Advanced Question: Q. How can researchers resolve ambiguities in X-ray crystallographic data for this spiro compound? Methodological Answer:

  • SHELX refinement : Apply the SHELXL program for high-resolution data (≤1.0 Å) to model disorder in the spiro junction. Use the TWIN/BASF commands for twinned crystals .
  • Hydrogen bonding analysis : Apply graph set notation (e.g., S(6)\mathbf{S}(6) motifs) to identify stabilizing interactions between the ketone oxygen and adjacent NH groups .

Safety and Handling

Basic Question: Q. What are the critical safety protocols for handling this compound in the lab? Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and a P95 respirator to avoid inhalation of dust .
  • Ventilation : Use fume hoods with ≥0.5 m/s airflow during synthesis or weighing .
  • Spill management : Collect solids with a HEPA-filter vacuum; avoid water to prevent hydrolysis .

Advanced Question: Q. How can researchers mitigate chronic exposure risks during long-term studies? Methodological Answer:

  • Environmental monitoring : Install real-time aerosol detectors (e.g., TSI Aerotrak) to track airborne concentrations below OSHA’s permissible exposure limit (PEL) of 1 mg/m³ .
  • Biological sampling : Perform quarterly urine tests for metabolites (e.g., piperidine derivatives) in lab personnel .

Pharmacological Profiling

Basic Question: Q. What in vitro assays are suitable for preliminary activity screening? Methodological Answer:

  • PARP-1 inhibition : Use a fluorescence-based assay with NAD⁺ and histone-coated wells; IC₅₀ values <100 nM indicate high potency .
  • CYP450 interactions : Test inhibition of CYP3A4 using luminescent substrates (e.g., P450-Glo™) .

Advanced Question: Q. How can contradictory data between enzyme inhibition and cellular activity be resolved? Methodological Answer:

  • Permeability studies : Use Caco-2 monolayers to assess efflux ratios (P-gp/MRP1 involvement) .
  • Metabolite profiling : Identify active metabolites via LC-MS/MS after hepatocyte incubation .

Computational Modeling

Basic Question: Q. What docking strategies predict binding modes of this compound with target proteins? Methodological Answer:

  • Ligand preparation : Generate tautomers and protonation states at pH 7.4 using Schrödinger’s LigPrep.
  • Receptor grid : Define the active site using crystal structures (e.g., PARP-1 PDB: 4UND) with Glide XP scoring .

Advanced Question: Q. How can MD simulations improve understanding of spiro ring conformational dynamics? Methodological Answer:

  • Enhanced sampling : Apply metadynamics with PLUMED to calculate free-energy landscapes for spiro ring puckering .
  • Water network analysis : Use 3D-RISM to map solvent interactions stabilizing the bioactive conformation .

Ecological Impact

Basic Question: Q. What disposal methods comply with regulations for this compound? Methodological Answer:

  • Waste treatment : Incinerate at >850°C with alkaline scrubbers to neutralize nitrogen oxides .

Advanced Question: Q. How can biodegradation pathways be predicted for environmental risk assessment? Methodological Answer:

  • QSAR modeling : Use EPI Suite’s BIOWIN module to estimate half-lives in soil/water .
  • Metagenomic analysis : Screen for microbial hydrolases (e.g., amidases) in contaminated sites using shotgun sequencing .

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